Heptanoic acid, 6-hydroxy-, hydrazide
Description
Heptanoic acid, 6-hydroxy-, hydrazide is an aliphatic hydrazide derivative characterized by a seven-carbon chain with a hydroxyl group at the sixth position and a hydrazide (-CONHNH₂) functional group replacing the carboxylic acid’s hydroxyl moiety. Its structure is CH₃(CH₂)₄CH(OH)CH₂CONHNH₂. While direct studies on this compound are absent in the literature, its properties can be inferred from structurally analogous hydrazides, such as benzoic acid hydrazide and nicotinic acid hydrazide, which are well-documented in polymer science, antimicrobial research, and enzyme inhibition .
Properties
CAS No. |
100911-51-1 |
|---|---|
Molecular Formula |
C7H16N2O2 |
Molecular Weight |
160.217 |
IUPAC Name |
6-hydroxyheptanehydrazide |
InChI |
InChI=1S/C7H16N2O2/c1-6(10)4-2-3-5-7(11)9-8/h6,10H,2-5,8H2,1H3,(H,9,11) |
InChI Key |
VAFALHDFCDHDJF-UHFFFAOYSA-N |
SMILES |
CC(CCCCC(=O)NN)O |
Synonyms |
Heptanoic acid, 6-hydroxy-, hydrazide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Physicochemical Properties
- Solubility: Aliphatic hydrazides (e.g., heptanoic acid derivative) are more lipid-soluble than aromatic analogs, enhancing membrane permeability.
- Melting Points : Aromatic hydrazides (e.g., benzoic acid hydrazide) exhibit higher melting points due to π-π stacking .
- Hydrogen Bonding: The -OH group in 6-hydroxyheptanoic acid hydrazide may promote intermolecular interactions, influencing crystallization in polymers .
Research Findings and Contradictions
- Antimicrobial Activity: While benzoic acid hydrazide derivatives show potency, their efficacy varies with substituents. For example, 4-aminobenzoic acid hydrazide derivatives exhibit stronger activity than unsubstituted analogs .
- Enzyme Inhibition: Benzoic acid hydrazide derivatives irreversibly inhibit MPO, but their potency depends on substituent electronic properties (e.g., 4-aminobenzoic acid hydrazide is 30x more potent than unsubstituted analogs) .
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